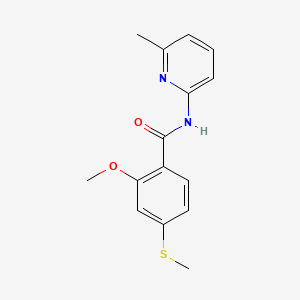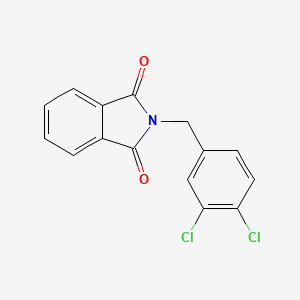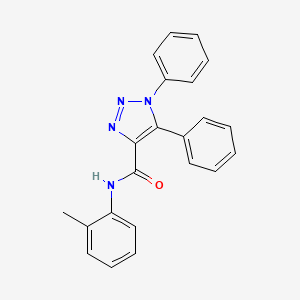
5-(2,4-dichlorophenyl)-N-(3-methylphenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-dichlorophenyl)-N-(3-methylphenyl)-2-furamide, also known as DMF-DMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of furamide derivatives, and its synthesis method involves the reaction of 2,4-dichlorobenzoyl chloride with 3-methylaniline and furfurylamine.
Mécanisme D'action
The mechanism of action of 5-(2,4-dichlorophenyl)-N-(3-methylphenyl)-2-furamide involves the modulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway plays a crucial role in the regulation of cellular antioxidant and detoxification responses. This compound activates this pathway, leading to the upregulation of various antioxidant and detoxification enzymes, which in turn reduces oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, it has been found to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). This compound has also been found to reduce oxidative stress by increasing the levels of various antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-(2,4-dichlorophenyl)-N-(3-methylphenyl)-2-furamide for lab experiments is its potent anti-inflammatory and analgesic properties. This makes it an ideal candidate for the study of various inflammatory diseases. Additionally, its ability to modulate the Nrf2 pathway makes it a potential candidate for the study of oxidative stress-related diseases. However, one of the limitations of this compound is its potential toxicity at high doses. Therefore, careful dosage and toxicity studies are required before its use in clinical settings.
Orientations Futures
5-(2,4-dichlorophenyl)-N-(3-methylphenyl)-2-furamide has shown promising results in preclinical studies, and there is a need for further research to explore its potential therapeutic applications. Some of the future directions for research include:
1. Investigating the potential of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Exploring the potential of this compound in the treatment of various cancers.
3. Investigating the potential of this compound in the treatment of metabolic disorders such as diabetes and obesity.
4. Studying the potential of this compound in the treatment of cardiovascular diseases.
5. Exploring the potential of this compound in the treatment of various autoimmune diseases such as lupus and psoriasis.
In conclusion, this compound is a promising compound that has shown potent anti-inflammatory and analgesic properties. Its ability to modulate the Nrf2 pathway makes it a potential candidate for the treatment of various oxidative stress-related diseases. Further research is required to explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 5-(2,4-dichlorophenyl)-N-(3-methylphenyl)-2-furamide involves a three-step reaction process. The first step involves the reaction of 2,4-dichlorobenzoyl chloride with furfurylamine in the presence of triethylamine. The second step involves the reaction of the intermediate product with 3-methylaniline in the presence of potassium carbonate. Finally, the product is purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
5-(2,4-dichlorophenyl)-N-(3-methylphenyl)-2-furamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and multiple sclerosis.
Propriétés
IUPAC Name |
5-(2,4-dichlorophenyl)-N-(3-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c1-11-3-2-4-13(9-11)21-18(22)17-8-7-16(23-17)14-6-5-12(19)10-15(14)20/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXBUKKEJGLCCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5783066.png)

![3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5783080.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-phenylpropanamide](/img/structure/B5783089.png)

![1-(4-methylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5783101.png)
![N'-{4-methoxy-3-[(2-pyridinylthio)methyl]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5783109.png)
![1-[(4-bromophenoxy)acetyl]pyrrolidine](/img/structure/B5783132.png)
![ethyl 4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5783143.png)
![N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5783145.png)
![1-[(3-bromo-4-methoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5783154.png)
![6-(2-naphthyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione](/img/structure/B5783156.png)
